molecular formula C28H29N3O6S B11079817 (2Z)-3-(3,4-dimethoxybenzyl)-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-(3,4-dimethoxybenzyl)-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11079817
M. Wt: 535.6 g/mol
InChI Key: XWPXIZKBHVNFTB-UHFFFAOYSA-N
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Description

The compound “(2Z)-3-(3,4-dimethoxybenzyl)-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide” is a synthetic organic molecule that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-3-(3,4-dimethoxybenzyl)-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide” typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine, 4-methoxybenzaldehyde, and other reagents. The reaction conditions may involve:

    Condensation reactions: Combining the amine and aldehyde groups under acidic or basic conditions.

    Cyclization: Forming the thiazinane ring structure through intramolecular reactions.

    Oxidation and reduction: Adjusting the oxidation states of specific functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups or other oxidized forms.

    Reduction: Reduction of imine groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-containing compounds.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for drug discovery and development.

Medicine

The compound’s potential therapeutic properties may be explored for treating various diseases, including cancer, infections, and neurological disorders.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or DNA. These interactions may lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups and ring structure, which confer distinct chemical and biological properties. These properties may make it more effective or selective in certain applications compared to similar compounds.

Properties

Molecular Formula

C28H29N3O6S

Molecular Weight

535.6 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-N-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H29N3O6S/c1-34-21-10-6-19(7-11-21)29-27(33)25-16-26(32)31(17-18-5-14-23(36-3)24(15-18)37-4)28(38-25)30-20-8-12-22(35-2)13-9-20/h5-15,25H,16-17H2,1-4H3,(H,29,33)

InChI Key

XWPXIZKBHVNFTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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